molecular formula C21H24N2O3 B12185128 N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide

Cat. No.: B12185128
M. Wt: 352.4 g/mol
InChI Key: DKQVIZLARCXJKY-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure combining an acetylamino group, a phenyl ring, and a chromenyl moiety. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 3-aminoacetophenone with acetic anhydride to form 3-(acetylamino)acetophenone. This intermediate is then reacted with 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl acetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the chromenyl moiety or the acetylamino group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets. The acetylamino group may interact with enzymes or receptors, modulating their activity. The chromenyl moiety can participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar in structure but lacks the chromenyl moiety.

    N-(3,4-dimethoxyphenyl)acetamide: Contains methoxy groups instead of the chromenyl moiety.

    N-(2,3-dihydro-4H-pyran-4-yl)acetamide: Features a dihydropyran ring instead of the chromenyl moiety.

Uniqueness

N-[3-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide is unique due to the presence of the chromenyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetamide

InChI

InChI=1S/C21H24N2O3/c1-14(24)22-17-5-4-6-18(13-17)23-20(25)12-15-7-8-19-16(11-15)9-10-21(2,3)26-19/h4-8,11,13H,9-10,12H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

DKQVIZLARCXJKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C

Origin of Product

United States

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